Calcium L-lactate pentahydrate
Overview
Description
Calcium L-lactate pentahydrate is a white crystalline salt with the chemical formula C₆H₁₀CaO₆·5H₂O. It consists of two lactate anions for each calcium cation and is commonly used in medicine to treat calcium deficiencies and as a food additive. The compound is known for its high solubility in water and its ability to enhance calcium bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium L-lactate pentahydrate can be synthesized by the neutralization of lactic acid with calcium carbonate or calcium hydroxide. The reaction typically involves mixing lactic acid with the calcium source under controlled conditions to form the desired salt .
Industrial Production Methods: Industrial production of this compound often involves the fermentation of carbohydrates in the presence of calcium carbonate or calcium hydroxide. This method has been in use since the 19th century and is favored for its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Calcium L-lactate pentahydrate primarily undergoes dissociation reactions in aqueous environments. When dissolved in water, it dissociates into calcium cations and lactate anions .
Common Reagents and Conditions:
Dissociation: In water, this compound dissociates into calcium cations and lactate anions.
Complex Formation: The lactate and calcium ions can form complexes, especially in the presence of other ions like gluconate.
Major Products:
- Calcium Cations (Ca²⁺)
- Lactate Anions (C₃H₅O₃⁻)
Scientific Research Applications
Calcium L-lactate pentahydrate has a wide range of applications in scientific research:
- Chemistry: It is used as a precursor in the synthesis of calcium-oxide-based sorbents for carbon dioxide capture .
- Biology: The compound is utilized in the in vitro maturation of horse oocytes and as a supplement in various culture media .
- Medicine: It is employed to treat calcium deficiencies and as a component in dietary supplements .
- Industry: this compound is used in the production of biodegradable polymers, enhancing polymer cross-linking and biocompatibility .
Mechanism of Action
In aqueous environments such as the gastrointestinal tract, calcium L-lactate pentahydrate dissociates into calcium cations and lactate anions. The calcium cations play a crucial role in skeletal health, while the lactate anions serve as an energy source by participating in metabolic pathways like gluconeogenesis .
Comparison with Similar Compounds
- Calcium D-lactate
- Calcium DL-lactate
- Calcium gluconate
Comparison: Calcium L-lactate pentahydrate is unique due to its high solubility in water and its ability to enhance calcium bioavailability. Unlike calcium D-lactate and calcium DL-lactate, which may form less soluble racemic mixtures, this compound is more readily absorbed and utilized by the body .
Properties
IUPAC Name |
calcium;(2S)-2-hydroxypropanoate;pentahydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O3.Ca.5H2O/c2*1-2(4)3(5)6;;;;;;/h2*2,4H,1H3,(H,5,6);;5*1H2/q;;+2;;;;;/p-2/t2*2-;;;;;;/m00....../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVJXNNKHRNBOY-VFGZHDCSSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.O.O.[Ca+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)[O-])O.C[C@@H](C(=O)[O-])O.O.O.O.O.O.[Ca+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20CaO11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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